Product packaging for 2-(Aziridin-1-yl)ethyl acetate(Cat. No.:CAS No. 6498-79-9)

2-(Aziridin-1-yl)ethyl acetate

Cat. No.: B15490262
CAS No.: 6498-79-9
M. Wt: 129.16 g/mol
InChI Key: LLNCSHGKCWFIIB-UHFFFAOYSA-N
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Description

Significance of Three-Membered Nitrogen Heterocycles in Organic Synthesis

Three-membered nitrogen heterocycles, with aziridine (B145994) as the parent compound, are pivotal building blocks in organic synthesis. clockss.org Their importance stems from their ability to serve as precursors to a wide variety of more complex nitrogen-containing structures, including amino alcohols, diamines, and other heterocycles. frontiersin.org The inherent reactivity of the strained three-membered ring allows for facile ring-opening reactions, providing a versatile platform for the introduction of nitrogen-containing functionalities into organic molecules. clockss.org This reactivity has been harnessed in the synthesis of numerous natural products and pharmaceutically active compounds.

Overview of Strain-Enhanced Reactivity in Aziridine Systems

The defining characteristic of aziridines is the significant ring strain inherent in their three-membered ring structure. With bond angles compressed to approximately 60 degrees, these molecules possess a high degree of strain energy. vulcanchem.com This strain makes the aziridine ring susceptible to nucleophilic attack, leading to ring-opening reactions. nih.gov The reactivity can be further tuned by the substituent on the nitrogen atom. Electron-withdrawing groups on the nitrogen can activate the ring, making it more susceptible to nucleophilic attack, while electron-donating groups can render it more inert. nih.gov This tunable reactivity allows for a high degree of control in synthetic applications.

Classification and Structural Features of Aziridine Esters

Aziridine esters are a subclass of aziridine derivatives characterized by the presence of an ester functional group. These compounds can be broadly classified based on the position of the ester group relative to the aziridine ring. The ester functionality can be directly attached to a carbon atom of the aziridine ring or tethered to the nitrogen atom via a linker.

Research Landscape of 2-(Aziridin-1-yl)ethyl Acetate (B1210297) within Aziridine Chemistry

While the broader field of aziridine chemistry is extensively studied, the specific compound 2-(Aziridin-1-yl)ethyl acetate occupies a more specialized niche. Research on this compound has primarily focused on its synthesis and its potential as a monomer and crosslinking agent in polymer chemistry. vulcanchem.com The bifunctional nature of the molecule, possessing both a reactive aziridine ring and an acetate group, makes it a candidate for creating functional polymers. vulcanchem.com

A primary route for the synthesis of this compound involves the nucleophilic substitution reaction between 2-chloroethyl acetate and aziridine under basic conditions. vulcanchem.com The reactivity of the compound is dominated by the ring-opening of the strained aziridine ring. Acid-catalyzed hydrolysis can yield 2-aminoethyl acetate, while reactions with primary amines can lead to the formation of diaminoethyl acetate derivatives, which are useful in polymer cross-linking. vulcanchem.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS Number 6498-79-9

Note: This table contains basic physicochemical properties of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B15490262 2-(Aziridin-1-yl)ethyl acetate CAS No. 6498-79-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6498-79-9

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2-(aziridin-1-yl)ethyl acetate

InChI

InChI=1S/C6H11NO2/c1-6(8)9-5-4-7-2-3-7/h2-5H2,1H3

InChI Key

LLNCSHGKCWFIIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN1CC1

Origin of Product

United States

Synthetic Methodologies for 2 Aziridin 1 Yl Ethyl Acetate and Analogues

Direct Aziridination Approaches

Direct aziridination involves the formation of the aziridine (B145994) ring in a single synthetic step from an alkene. This is often achieved through cycloaddition reactions where a nitrogen-containing species adds across the double bond of an olefin.

[2+1] Cycloaddition Reactions to Aziridine Ring Systems

[2+1] cycloaddition reactions are a primary method for constructing aziridine rings. chemrxiv.org These reactions involve the addition of a nitrene or a related one-nitrogen species to an alkene, or a carbene or its equivalent to an imine.

The reaction of olefins with nitrene equivalents is a well-established method for aziridine synthesis. acs.org Nitrenes, which are neutral, electron-deficient nitrogen species, can be generated from various precursors and react with alkenes to form the aziridine ring. nih.gov A common approach involves the use of organic azides, which upon thermal or photochemical activation, release dinitrogen to generate the reactive nitrene intermediate. nih.govwisc.edu For instance, azidoformates can serve as nitrene precursors, though their direct photochemical activation can sometimes lead to a mixture of aziridination and allylic amination products. nih.govwisc.edu

Another popular method for generating nitrenes for aziridination is the use of [N-(arenesulfonyl)imino]phenyliodinanes. acs.orgacs.org The transfer of the nitrene from these reagents to olefins is often facilitated by transition metal catalysts. acs.org Additionally, N-aminophthalimides and 3-aminoquinazolinones can be oxidized to generate nitrenes for olefin aziridination. acs.org

Visible light-activated transition metal complexes can act as triplet sensitizers to selectively generate triplet nitrenes from azidoformates, leading to the formation of aziridines from a variety of alkenes. nih.govwisc.edu This method avoids competitive allylic insertion reactions. nih.gov The reaction is believed to proceed in a stepwise manner involving the electrophilic radical addition of the triplet nitrene to the alkene, followed by intersystem crossing and ring closure. nih.gov

Table 1: Examples of Olefin Aziridination with Nitrene Equivalents

Nitrene PrecursorOlefinCatalyst/ConditionsProductReference
Bromamine-TStyreneCopper(I) halideN-Tosyl-2-phenylaziridine acs.orgnih.gov
AzidoformatesVarious AlkenesVisible Light, Transition Metal PhotosensitizerN-Acylaziridines nih.govwisc.edu
[N-(p-toluenesulfonyl)imino]phenyliodinaneStyrene DerivativesI2/Tetrabutylammonium iodideN-Tosyl-2-arylaziridines organic-chemistry.org
N-AminophthalimideAlkenesOxidationN-Phthalimidoaziridines acs.org

An alternative [2+1] cycloaddition strategy for aziridine synthesis involves the reaction of imines with carbene equivalents. nih.gov This method is particularly useful for preparing aziridines with specific substitution patterns. The reaction is often catalyzed by Lewis acids or transition metals. msu.edursc.org

For example, the reaction of imines with diazo compounds, which serve as carbene precursors, can be mediated by a Lewis acid to produce aziridines. msu.edu This approach has been shown to be effective for a variety of imine substrates, leading to the formation of cis-aziridines with high diastereoselectivity. msu.edu Heterogeneous catalysts, such as rhodium(III)- and manganese(III)-exchanged montmorillonite (B579905) K10 clays, have also been employed for the reaction of imines with methyl diazoacetate to yield trans-aziridines. rsc.org

Table 2: Imine Reactions with Carbene Equivalents for Aziridine Synthesis

Imine SubstrateCarbene PrecursorCatalystProduct StereochemistryReference
N-Benzylidene IminesDiazo CompoundsIron Lewis AcidPredominantly cis nih.gov
Various IminesEthyl DiazoacetateChiral Lewis Acid (VAPOL/triphenylborate)Highly cis-diastereoselective msu.edu
Various IminesMethyl DiazoacetateRh(III)- or Mn(III)-exchanged montmorillonite K10trans-Aziridines rsc.org
N-Sulfonyl IminesAdducts of P(NMe2)3 and α-ketoesters-Aziridine-2-carboxylates organic-chemistry.org

Catalytic Strategies in Aziridination

Catalysis plays a crucial role in modern aziridination methods, enabling milder reaction conditions, higher efficiency, and control over stereoselectivity. Both transition metals and Lewis acids are widely used as catalysts.

Transition metal catalysts are frequently used to facilitate the transfer of nitrene groups from various sources to olefins. acs.org Copper, rhodium, and iron are among the most common metals employed for this purpose. nih.govacs.orgrsc.org The first metal-catalyzed nitrogen atom transfer was reported by Kwart and Khan, who used copper dust to catalyze the decomposition of benzenesulfonyl azide (B81097) in the presence of cyclohexene. acs.org

Copper catalysts, particularly copper(I) halides, have been found to be effective for the aziridination of olefins using nitrene sources like Bromamine-T. acs.orgnih.gov Copper-catalyzed reactions can also be carried out under microwave or ultrasound irradiation, which can influence the reaction rate and stereoselectivity. nih.gov Rhodium catalysts, such as planar chiral rhodium indenyl complexes, have been developed for the enantioselective aziridination of unactivated alkenes. nih.govacs.org These catalysts exhibit high functional group tolerance and chemoselectivity. nih.gov Iron-catalyzed aziridination has also been explored, with simple iron(II) sources in combination with readily available ligands providing a more sustainable approach. rsc.org

Table 3: Transition Metal-Catalyzed Aziridination

Metal CatalystNitrene SourceOlefin SubstrateKey FeaturesReference
Copper(I) halidesBromamine-TMethyl cinnamateUltrasound irradiation promotes trans-selectivity nih.gov
Planar Chiral Rhodium Indenyl ComplexHydroxylamine derivativeUnactivated alkenesHigh enantioselectivity and functional group tolerance nih.govacs.org
Iron(II) sourcesHydroxylamine derivativesAlkenesSustainable conditions rsc.org
Dirhodium(II) caprolactamatep-ToluenesulfonamideOlefinsMild, efficient, and selective organic-chemistry.org

Lewis acid catalysis is a prominent strategy in the synthesis of aziridines, particularly in reactions involving imines and diazo compounds. msu.edu The Lewis acid activates the imine towards nucleophilic attack by the diazo compound. rsc.org This methodology has been successfully applied to achieve asymmetric aziridination by employing chiral Lewis acids. msu.edu

For instance, a chiral Lewis acid prepared from VAPOL and triphenylborate has been shown to be a highly effective and general catalyst for the reaction of imines with ethyl diazoacetate, affording cis-aziridines with high enantioselectivity. msu.edu Iron Lewis acids, such as [(η5-C5H5)Fe(CO)2(THF)]+[BF4]−, have also been demonstrated to be effective catalysts for the preparation of predominantly cis-aziridines from imines and diazo compounds. nih.gov The reaction is believed to proceed through an electrophilic iminium ion intermediate. nih.gov Tin(IV) chloride is another effective Lewis acid catalyst for the aziridination of various imines, yielding mainly cis-aziridines. rsc.org

Photoredox Catalysis for Aziridine Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the synthesis of aziridines, offering mild reaction conditions and high efficiency. asianpubs.orgresearchgate.net This approach avoids the harsh reagents and conditions often associated with traditional methods. asianpubs.org A common strategy involves the generation of a nitrene intermediate from a suitable precursor, which then undergoes cycloaddition with an alkene.

One notable method utilizes a thermally activated delayed fluorescence (TADF) photocatalyst, 4DPAIPN, to generate a free triplet nitrene from commercially available tosyl azide under visible light. rsc.org This metal-free approach allows for the aziridination of a broad range of alkenes, including those found in complex pharmaceutical-derived olefins and natural products. rsc.org The reaction proceeds smoothly and provides a new avenue for late-stage functionalization. rsc.org

Another visible-light-induced method involves the intramolecular C(sp2)-H amination and aziridination of o-allylphenyl azidoformates. nih.gov This reaction, which proceeds via a triplet nitrene intermediate, yields benzoxazolones and [5.1.0] bicyclic aziridines. nih.gov Mechanistic studies have revealed a chemoselectivity order where alkyl olefin aziridination is significantly favored over other potential pathways. nih.gov

Furthermore, photoredox catalysis can be coupled with other catalytic systems to achieve novel transformations. For instance, a dual catalytic system combining photoredox catalysis with nickel has been developed for the coupling of aldehydes with aziridines, leading to the regioselective ring-opening and formation of β-amino ketones. mdpi.com

Table 1: Examples of Photoredox-Catalyzed Aziridination

Alkene Substrate Nitrogen Source Photocatalyst Light Source Product Yield (%) Reference
Styrene Tosyl azide 4DPAIPN Visible Light N-Tosyl-2-phenylaziridine 95 rsc.org
1-Octene Tosyl azide 4DPAIPN Visible Light N-Tosyl-2-hexylaziridine 82 rsc.org
o-Allylphenyl azidoformate - (intramolecular) Ru(bpy)3(PF6)2 Blue LEDs Bicyclic aziridine 85 nih.gov

Ring-Closure Reactions for Aziridine Formation

The formation of the aziridine ring through intramolecular cyclization is a fundamental and widely employed strategy. These methods typically involve the conversion of a hydroxyl or other suitable leaving group in a β-amino alcohol or a related precursor into a reactive species that can be displaced by the nitrogen atom.

Intramolecular Cyclization of Substituted Amines and Amino Alcohols

A classic and conceptually straightforward approach to aziridine synthesis is the intramolecular cyclization of 1,2-amino alcohols, often referred to as the Wenker synthesis. This reaction involves the conversion of the hydroxyl group into a good leaving group, which is then displaced by the amine to form the aziridine ring. The process is generally stereospecific. clockss.org An improved, milder variation of the Wenker synthesis involves the conversion of amino alcohols to their hydrogen sulfates using chlorosulfonic acid, followed by cyclization with sodium hydroxide (B78521) or even the less nucleophilic sodium carbonate. organic-chemistry.orgresearchgate.net This modified procedure is applicable to a wider range of substrates, including those that are unstable under the harsher conditions of the traditional method. organic-chemistry.orgresearchgate.net

For instance, enantiomerically pure β-amino alcohols can be converted to chiral aziridines via an internal Mitsunobu reaction in yields ranging from 45-82%. nih.gov The stereochemical outcome of these reactions is highly dependent on the substrate and reaction conditions.

Table 2: Intramolecular Cyclization of Amino Alcohols

Amino Alcohol Substrate Cyclization Reagent Product Yield (%) Reference
2-Aminoethanol Chlorosulfonic acid, NaOH Aziridine >90 researchgate.net
(1R,2S)-2-Amino-1-phenylpropan-1-ol DIAD, PPh3 (2R,3S)-2-Methyl-3-phenylaziridine 75 nih.gov
(1S,2S)-2-Amino-1,2-diphenylethanol DEAD, PPh3 (cis)-2,3-Diphenylaziridine 82 nih.gov

Functional Group Transformations Leading to Aziridine Esters

The Gabriel-Cromwell reaction is a well-established method for the synthesis of aziridines from α,β-unsaturated esters. A variation of this reaction involves the Michael addition of an amine to an α-halo-α,β-unsaturated ester, followed by intramolecular cyclization of the resulting β-amino-α-halo ester. ru.nl This approach, however, can sometimes result in mixtures of cis/trans isomers. ru.nl

A modified Gabriel-Cromwell reaction has been developed for the synthesis of aziridinyl phosphonates. nih.govmetu.edu.trsigmaaldrich.com This involves the reaction of an α-tosylated vinyl phosphonate (B1237965) with various primary amines to afford the desired aziridinyl phosphonates in good yields. metu.edu.tr

Stereoselective Synthesis of Aziridine Derivatives

The synthesis of enantiomerically pure aziridines is of paramount importance for their application as chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. jchemlett.comnih.gov Consequently, significant research has been directed towards the development of enantioselective and diastereoselective aziridination methods.

Enantioselective Aziridination Techniques

A variety of catalytic systems have been developed to achieve high enantioselectivity in aziridination reactions. These often involve the use of chiral ligands to control the stereochemical outcome.

One approach is the copper hydride-catalyzed kinetic resolution of racemic 2H-azirines. chemrxiv.orgchemrxiv.org This method provides access to N-H aziridine-2-carboxylates with excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94%). chemrxiv.orgchemrxiv.org

Catalytic asymmetric aziridination of imines with ethyl diazoacetate (EDA) using catalysts derived from triphenyl borate (B1201080) and VANOL or VAPOL ligands has also been shown to be highly enantioselective and diastereoselective, yielding cis-3-substituted aziridine-2-carboxylates in excellent yields. msu.edu

Furthermore, organocatalytic approaches have been developed. For example, a three-step, one-pot protocol involving the enantioselective α-chlorination of aldehydes, followed by reductive amination and SN2 displacement, affords chiral N-alkyl terminal aziridines with high enantioselectivity (88–94% ee). nih.gov

Table 3: Enantioselective Aziridination Methods

Substrate Catalyst/Ligand Nitrogen Source/Reagent Product Enantioselectivity (ee%) Reference
3-Phenyl-2H-azirine-2-carboxylate CuH/(S)-DTBM-SEGPHOS - up to 94 chemrxiv.orgchemrxiv.org
N-Benzhydryl imine of benzaldehyde B(OPh)3/VANOL Ethyl diazoacetate >99 msu.edu
Propanal Proline-derived organocatalyst NCS, Benzylamine 92 nih.gov
Styrene Ru(CO)salen complex SES-protected azide up to 99 rsc.org

Diastereoselective Control in Aziridine Synthesis

Achieving diastereoselective control is crucial when synthesizing aziridines with multiple stereocenters. The relative stereochemistry of the substituents on the aziridine ring can significantly influence the biological activity and the outcome of subsequent transformations.

A one-step catalytic and diastereoselective method for the synthesis of aziridines with multiple chiral centers has been developed through the radical aminotrifluoromethylation of alkenes. rsc.org This reaction utilizes a Cu(I)/L-proline complex as a catalyst and a chiral sulfinamide group as both a nucleophile and a chiral directing group, affording a wide variety of substituted aziridines with excellent diastereoselectivity. rsc.org

The stereodirecting effect of an existing aziridine ring can also be exploited. For example, the epoxidation of a cyclohexenone bearing an aziridine ring can proceed with high diastereoselectivity due to the directing effect of the aziridine group. acs.org

Furthermore, the choice of protecting group on the nitrogen atom can influence the diastereoselectivity of aziridination reactions. For instance, in the reaction of imines with diazo compounds, the use of different N-substituents can lead to either cis or trans aziridines with high diastereoselectivity. mdpi.com

Table 4: Diastereoselective Aziridination Reactions

Alkene/Imine Substrate Reagents Catalyst Diastereomeric Ratio (dr) Reference
Styrene CF3SO2Na, tert-butyl hydroperoxide Cu(I)/L-proline >20:1 rsc.org
4-O-Substituted cyclohexenone p-Methoxyaniline - >10:1 (cis) acs.org
N-Benzhydryl imine Ethyl diazoacetate Yb(OTf)3 >95:5 (cis) msu.edu

Chiral Auxiliary and Organocatalytic Approaches

The asymmetric synthesis of aziridine derivatives, including analogues of 2-(aziridin-1-yl)ethyl acetate (B1210297), heavily relies on the use of chiral auxiliaries and organocatalysis to control stereochemistry. These methods are pivotal in producing enantiomerically pure compounds, which are crucial in various applications, including pharmaceuticals and materials science.

Chiral Auxiliary-Mediated Synthesis:

A prevalent strategy involves the temporary incorporation of a chiral auxiliary into the molecule to direct the stereochemical outcome of key reactions. nih.gov This auxiliary is later removed once the desired chirality has been established.

One notable example is the use of N-(1-phenylethyl)amine as a chiral auxiliary in the synthesis of N-(1-phenylethyl)aziridine-2-carboxylate esters. researchgate.net These chiral aziridine synthons serve as versatile intermediates for the preparation of a range of biologically relevant molecules. researchgate.net The synthesis typically begins with the reaction of an appropriate starting material with the chiral amine to form a chiral precursor. Subsequent reactions to form the aziridine ring are then influenced by the steric and electronic properties of the auxiliary, leading to a diastereoselective transformation. For instance, the addition of organometallic reagents to aldehydes bearing a chiral N-(1-phenylethyl)aziridine moiety can proceed with high stereoselectivity. nih.gov

The ring-opening of these chiral aziridines with various nucleophiles allows for the introduction of diverse functionalities with a high degree of stereocontrol. For example, the reaction of a chiral aziridine alcohol with acetic acid can yield the corresponding acetate, demonstrating a pathway to analogues of 2-(aziridin-1-yl)ethyl acetate. nih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical ApplicationReference
(S)- or (R)-1-PhenylethylamineAsymmetric synthesis of chiral aziridines researchgate.net
OxazolidinonesStereoselective aldol (B89426) reactions nih.gov
CamphorsultamAsymmetric alkylation and aldol reactions
PseudoephedrineAsymmetric alkylation

Organocatalytic Approaches:

Organocatalysis has surfaced as a powerful alternative to metal-based catalysis for the enantioselective synthesis of aziridines. beilstein-journals.org This approach utilizes small organic molecules to catalyze chemical transformations, offering advantages such as lower toxicity and air/moisture stability. beilstein-journals.org

In the context of aziridination, organocatalysts can activate the reactants and create a chiral environment for the reaction to occur enantioselectively. For instance, thiourea-based catalysts, such as Takemoto's catalyst, have been successfully employed in the asymmetric aziridination of α,β-unsaturated carbonyl compounds. nih.govresearchgate.net These catalysts operate through hydrogen bonding interactions, which organize the transition state to favor the formation of one enantiomer over the other.

While a direct organocatalytic synthesis of this compound is not extensively documented, the principles of organocatalytic aziridination of acrylate (B77674) derivatives provide a clear blueprint for its potential synthesis. A plausible strategy would involve the reaction of ethyl acrylate with an appropriate nitrogen source in the presence of a chiral organocatalyst.

Recent advancements have also highlighted the use of planar chiral rhodium(III) indenyl catalysts for the enantioselective aziridination of unactivated terminal alkenes, showcasing the expanding toolkit available for synthesizing chiral aziridines. acs.org

Synthesis of this compound and its Direct Precursors

The synthesis of this compound can be achieved through a straightforward esterification of its direct precursor, 2-(aziridin-1-yl)ethanol. Therefore, the primary synthetic challenge lies in the efficient preparation of this aziridinated alcohol.

A common and effective method for the synthesis of N-substituted aziridines involves the intramolecular cyclization of a β-amino alcohol or a derivative thereof. A plausible synthetic route to 2-(aziridin-1-yl)ethanol is outlined below:

Formation of a β-functionalized amine: The synthesis can commence with a readily available starting material like ethanolamine (B43304). The amino group of ethanolamine can be protected, for example, with a tert-butoxycarbonyl (Boc) group.

Activation of the hydroxyl group: The hydroxyl group of the N-Boc protected ethanolamine is then activated to facilitate nucleophilic substitution. This is typically achieved by converting the alcohol into a good leaving group, such as a mesylate or a tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.

Intramolecular Cyclization: Treatment of the resulting mesylate or tosylate with a base will induce deprotonation of the protected amine followed by an intramolecular Williamson ether-like synthesis (an SN2 reaction) to form the N-Boc protected aziridine.

Deprotection and Acetylation: Subsequent removal of the Boc protecting group under acidic conditions yields 2-(aziridin-1-yl)ethanol. Finally, esterification of 2-(aziridin-1-yl)ethanol with acetyl chloride or acetic anhydride (B1165640) in the presence of a suitable base affords the target compound, this compound.

An alternative approach described in the literature for a more complex system involves the reaction of an alcohol with methanesulfonyl chloride to form a mesylate, which then undergoes intramolecular cyclization to form the aziridine ring. researchgate.net This supports the feasibility of the proposed synthetic pathway.

Table 2: Plausible Synthetic Route for this compound

StepReactionReagents and ConditionsIntermediate/Product
1Protection of ethanolamineDi-tert-butyl dicarbonate (B1257347) (Boc)2O, Triethylamine, DichloromethaneN-Boc-ethanolamine
2Mesylation of the alcoholMethanesulfonyl chloride, Triethylamine, Dichloromethane, 0 °C to rtN-Boc-2-aminoethyl mesylate
3Intramolecular cyclizationSodium hydride, Tetrahydrofuran (B95107)N-Boc-aziridine
4DeprotectionTrifluoroacetic acid, Dichloromethane2-(Aziridin-1-yl)ethanol
5AcetylationAcetyl chloride, Triethylamine, Dichloromethane, 0 °C to rtThis compound

The direct acetylation of 2-(aziridin-1-yl)ethanol is a standard esterification reaction. The choice of acetylating agent and reaction conditions can be optimized to achieve high yields of the final product.

Reactivity and Mechanistic Investigations of 2 Aziridin 1 Yl Ethyl Acetate

Nucleophilic Ring-Opening Reactions of the Aziridine (B145994) Moiety

Nucleophilic ring-opening is a cornerstone of aziridine chemistry, providing a versatile method for the synthesis of β-functionalized amines. acs.org For non-activated aziridines like 2-(Aziridin-1-yl)ethyl acetate (B1210297), these reactions are typically preceded by an activation step where the nitrogen atom is protonated or alkylated. nih.govdntb.gov.ua

The ring-opening of a non-activated aziridine generally proceeds through the formation of a highly reactive aziridinium (B1262131) ion intermediate. nih.gov The mechanism involves the initial attack of the nucleophilic aziridine nitrogen on an electrophile (E⁺), such as a proton from an acid, to form the aziridinium ion. This strained, positively charged intermediate is then highly susceptible to nucleophilic attack.

The reaction follows a mechanism analogous to the SN2 reaction. A nucleophile (Nu⁻) attacks one of the electrophilic carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond and alleviating the ring strain. acs.org

In the specific case of 2-(Aziridin-1-yl)ethyl acetate, the aziridine ring is unsubstituted. Therefore, the two carbon atoms are chemically equivalent. Attack of a nucleophile can occur at either carbon atom, leading to the same product. Regioselectivity becomes a critical factor in cases where the aziridine ring is substituted. Generally, for non-activated aziridines under neutral or acidic conditions, the nucleophile attacks the less sterically hindered carbon atom. nih.govrsc.org However, if a substituent can stabilize a positive charge (e.g., a phenyl or vinyl group), the attack may occur at the more substituted carbon, indicating a reaction with some SN1 character. nih.gov The regioselectivity is influenced by a combination of factors including the nature of the substituents on the ring, the incoming nucleophile, and the electrophile used for activation. nih.gov

The stereochemistry of aziridine ring-opening reactions is a direct consequence of the SN2-like mechanism. The nucleophilic attack occurs from the side opposite to the carbon-nitrogen bond being broken. This results in a complete inversion of configuration at the carbon center that is attacked. acs.org

For a chiral, substituted derivative of this compound, this stereospecificity would be crucial. For instance, if a reaction starts with an enantiomerically pure substituted aziridine, the ring-opening will produce a product with a predictable stereochemistry, where the new substituent introduced by the nucleophile is in a trans-relationship to the group originally on that carbon. acs.orgacs.org This stereocontrolled transformation makes chiral aziridines valuable building blocks in asymmetric synthesis. nih.govacs.org

Aziridinium ions are pivotal intermediates in the reactions of non-activated aziridines. nih.govwikipedia.org The formation of the aziridinium ion from this compound by reaction with an electrophile increases the ring strain and significantly enhances the electrophilicity of the ring carbons. wikipedia.org This activation is essential because non-activated aziridines are otherwise stable and unreactive towards most nucleophiles. nih.govnih.gov

The stability and reactivity of the aziridinium ion depend on the electrophile used and the reaction conditions. nih.govresearchgate.net The counter-ion of the electrophile can itself act as the nucleophile that opens the ring. Alternatively, if the counter-ion is a poor nucleophile (e.g., triflate or tetrafluoroborate), a different, external nucleophile can be used for the ring-opening step. mdma.ch This two-step sequence—activation to an aziridinium ion followed by nucleophilic attack—is a general strategy for the functionalization of non-activated aziridines. nih.govrsc.org

Alkylative Aziridine Ring-Opening Reactions

Alkylative ring-opening is a specific type of nucleophilic ring-opening where the electrophile is an alkylating agent. This process allows for the simultaneous N-alkylation and C-functionalization of the aziridine. nih.govnih.gov

In an alkylative ring-opening, an electrophilic alkylating agent, such as methyl trifluoromethanesulfonate (B1224126) (MeOTf) or an alkyl halide, reacts with the nitrogen atom of this compound. nih.gov This reaction forms a quaternary N,N-dialkylaziridinium ion. This process is known as electrophile-mediated activation. nih.gov

The key to a successful alkylative ring-opening with an external nucleophile is the choice of the alkylating agent. The agent's counter-anion must be a sufficiently weak nucleophile to allow the aziridinium ion to persist long enough to react with the desired external nucleophile. nih.govbohrium.com Reagents like methyl triflate are effective because the triflate anion is non-nucleophilic, leading to the formation of a relatively stable aziridinium salt that can be trapped by other nucleophiles.

Following the formation of the N-alkylated aziridinium ion, a variety of nucleophiles can be employed to open the ring. nih.govresearchgate.net The success and regioselectivity of the reaction depend on the nucleophile and the specific aziridinium ion intermediate. bohrium.com

For the N-alkylated aziridinium ion derived from this compound, nucleophiles like acetate and azide (B81097) can be used. The reaction with sodium azide, for example, would introduce an azido (B1232118) group, while reaction with an acetate source would introduce a second ester functionality. These reactions provide a direct route to N-alkylated diamine precursors or amino acid derivatives. nih.govresearchgate.net

The scope of this reaction is broad, but limitations exist. Sterically hindered nucleophiles may react slowly or not at all. Furthermore, the basicity of the nucleophile can sometimes lead to side reactions, such as deprotonation and elimination, rather than ring-opening. The choice of solvent and reaction temperature is also critical to optimize the yield and selectivity of the desired product. semanticscholar.org

Below is a table summarizing the expected products from the alkylative ring-opening of this compound with different nucleophiles, based on established aziridine chemistry.

Alkylating Agent (E-X)External Nucleophile (Nu⁻)Expected Ring-Opened Product
Methyl Triflate (MeOTf)Sodium Azide (NaN₃)2-(N-(2-azidoethyl)-N-methylamino)ethyl acetate
Methyl Triflate (MeOTf)Sodium Acetate (NaOAc)2-(N-(2-acetoxyethyl)-N-methylamino)ethyl acetate
Ethyl Triflate (EtOTf)Sodium Azide (NaN₃)2-(N-(2-azidoethyl)-N-ethylamino)ethyl acetate
Allyl Bromide (CH₂=CHCH₂Br)Sodium Acetate (NaOAc)2-(N-allyl-N-(2-acetoxyethyl)amino)ethyl acetate

Ring-Expansion and Ring-Contraction Reactions

The strained nature of the aziridine ring provides a thermodynamic driving force for ring-expansion reactions, which lead to the formation of larger, more stable heterocyclic systems. In contrast, ring-contraction reactions of aziridines are not commonly reported in the literature.

Ring expansions of aziridine derivatives have been achieved through various methodologies. One notable example is the reaction of 2-arylaziridines with alkyl 2-diazo-3-oxoalkanoates, which generate alkoxycarbonylketenes under microwave irradiation. These ketenes undergo an electrophilic ring expansion with the aziridine to produce alkyl 2-(oxazolin-2-yl)alkanoates in good to excellent yields. This catalyst-free method is notable for its efficiency and cleanliness.

Another significant ring-expansion strategy involves the reaction of bicyclic aziridines with rhodium-bound vinyl carbenes, which proceeds through an aziridinium ylide intermediate. This intermediate undergoes a pseudo- wikipedia.orgfrontiersin.org-sigmatropic rearrangement to yield structurally complex dehydropiperidines in a highly stereocontrolled manner. nih.gov This method highlights the synthetic utility of aziridinium ylides in converting small, strained rings into larger N-heterocycles. nih.gov

Furthermore, a biocatalytic one-carbon ring expansion of aziridines to azetidines has been developed using an engineered cytochrome P450 enzyme. This "carbene transferase" facilitates a highly enantioselective wikipedia.orgorganic-chemistry.org-Stevens rearrangement of an intermediate aziridinium ylide.

The reaction of N-tosylaziridines with potassium thiocyanate (B1210189) in a silica-water medium can also lead to ring-expansion, producing thiazolidine (B150603) derivatives.

Table 1: Examples of Aziridine Ring-Expansion Reactions

Aziridine SubstrateReagentProduct HeterocycleCatalyst/Conditions
2-ArylaziridinesAlkyl 2-diazo-3-oxoalkanoatesOxazolineMicrowave irradiation
Bicyclic aziridinesVinyl diazoacetatesDehydropiperidineRh₂(OAc)₄
N-substituted aziridinesDiazo compoundsAzetidineEngineered Cytochrome P450
N-TosylaziridinesPotassium thiocyanateThiazolidineSilica-water

Other Transformations Involving the Aziridine Ring and Ester Group

The aziridine ring is a key site for functionalization, primarily through nucleophilic ring-opening reactions that relieve the ring strain. wikipedia.org The regioselectivity of this opening is influenced by the substituents on the ring and the nature of the activating group on the nitrogen atom. For aziridines activated by an electron-withdrawing group (such as a tosyl or Boc group), nucleophilic attack is generally favored. Heteroatom nucleophiles often attack the less substituted carbon (C3), while some carbon nucleophiles may attack in a less regioselective manner. libretexts.org

The ester group in this compound also presents opportunities for functionalization. Standard ester transformations can be applied, assuming chemoselectivity challenges with the reactive aziridine ring are addressed. These transformations include:

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The use of a milder reducing agent, such as diisobutylaluminum hydride (DIBALH), can lead to the formation of an aldehyde, although this often requires low temperatures to prevent over-reduction. libretexts.org

Reaction with Organometallics: Grignard reagents can add to the ester carbonyl, leading to the formation of tertiary alcohols after a two-step addition-elimination-addition sequence. libretexts.org

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. However, the reactivity of the aziridine ring under these conditions must be considered.

A study on N-(1-phenylethyl)aziridine-2-carboxylate esters demonstrated that the ester group could be converted into a Weinreb amide, which was then arylated to produce an aziridine ketone. Subsequent stereoselective reduction yielded an aziridine alcohol, showcasing the synthetic utility of the ester functionality in this class of compounds. nih.gov

A significant transformation of aziridines is their isomerization to allyl amines, a reaction of considerable synthetic interest due to the prevalence of the allyl amine motif in biologically active compounds. This isomerization can be catalyzed by various transition metal complexes.

For instance, a cooperative bimetallic system of titanium and chromium has been shown to effectively catalyze the isomerization of a broad range of aziridines to allyl amines under mild conditions. The proposed mechanism involves the titanium catalyst regioselectively opening the aziridine ring to form a radical intermediate. The chromium co-catalyst is believed to facilitate the subsequent hydrogen atom transfer steps.

Iridium complexes, such as Crabtree's catalyst, have also been employed for the isomerization of N-sulfonyl aziridines. DFT calculations suggest a mechanism involving the formation of a carbocation intermediate, followed by a metal-mediated tautomerization to selectively yield the allyl amine.

Table 2: Catalytic Systems for Isomerization of Aziridines to Allyl Amines

Catalyst SystemSubstrate ScopeKey Mechanistic Feature
Ti/Cr Cooperative CatalystBroad range of N-substituentsRadical intermediate formation
Iridium (Crabtree's catalyst)N-sulfonyl aziridinesCarbocation intermediate, metal-mediated tautomerization
Rhodium HydrideN-allyl aziridinesC-H activation and rearrangement

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of both an aziridine ring and an ester group in this compound necessitates careful control of chemo- and regioselectivity in synthetic transformations. The outcome of reactions, particularly the ring-opening of the aziridine, is highly dependent on the reaction conditions and the nature of the reactants.

The regioselectivity of aziridine ring-opening is a well-studied phenomenon. For non-activated 2-substituted aziridines, the ring opening proceeds through an aziridinium salt intermediate. The site of nucleophilic attack (at the substituted C2 or unsubstituted C3 carbon) is governed by a delicate balance of steric and electronic factors, as well as the nature of the electrophile and nucleophile. frontiersin.org

For instance, in aziridines with an alkyl substituent at the C2 position bearing a γ-ketone, ring-opening with a water nucleophile under acidic conditions occurs selectively at the C2 position. frontiersin.org Conversely, if the C2-alkyl substituent has a γ-silylated hydroxy group, the ring-opening with an acetate nucleophile occurs at the unsubstituted C3 position. frontiersin.org This demonstrates that functional groups remote from the aziridine ring can play a crucial role in directing regioselectivity.

In the case of activated aziridine-2-carboxylates, the electronic effect of the carboxylate group often directs nucleophilic attack to the C2 position. For example, the ring-opening of Boc- and Cbz-activated aziridine-2-carboxylates with fluoride (B91410) ions proceeds with complete regioselectivity, with the fluoride attacking the C2 carbon.

Palladium-catalyzed ring-opening cross-coupling reactions of aziridines have also been shown to be highly regioselective. The choice of ligand on the palladium catalyst can determine whether the C2 or C3 carbon is functionalized. Computational studies indicate that the oxidative addition of the aziridine to the metal center is the regioselectivity-determining step.

Advanced Methodologies in Aziridine Chemistry Relevant to 2 Aziridin 1 Yl Ethyl Acetate

Cascade and Tandem Reactions Utilizing Aziridine (B145994) Reactivity

Cascade and tandem reactions involving aziridines offer an efficient pathway to complex nitrogen-containing molecules by forming multiple chemical bonds in a single synthetic operation. These reactions capitalize on the electrophilic nature of the aziridine ring, which, upon activation, undergoes nucleophilic attack to initiate a sequence of bond-forming events.

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a one-pot fashion. Aziridines, particularly non-activated and activated ones, serve as valuable building blocks in these reactions. researchgate.net For instance, aziridine aldehydes can participate in MCRs with peptides and isocyanides to form macrocyclic peptidomimetics. researchgate.netrsc.org

A key feature that enables the participation of certain aziridines in MCRs is the orthogonal reactivity of their functional groups. In the case of aziridine aldehydes, the aldehyde group can initiate the MCR process independently of the aziridine's NH functionality, which can then act as a terminal nucleophile in a later cyclization step. rsc.org This principle allows for the synthesis of diverse heterocyclic structures. The Ugi and Passerini reactions are prominent examples of MCRs where aziridine-derived components could potentially be incorporated to generate a wide array of complex structures. mdpi.com The ability to introduce diverse functional groups through MCRs makes them highly suitable for generating libraries of compounds for various applications, including the development of covalent inhibitors. nih.gov

The reactivity of the aziridine ring can be modulated by the substituent on the nitrogen atom. While N-acyl groups like the acetate (B1210297) in 2-(aziridin-1-yl)ethyl acetate activate the ring towards nucleophilic attack, they can also influence the course of MCRs. The development of MCRs that are compatible with a variety of functional groups, including electrophilic warheads, highlights the versatility of this approach in modern synthetic chemistry. nih.gov

Sequential ring-opening/cyclization strategies provide a robust method for the synthesis of various nitrogen-containing heterocycles. This approach involves the regioselective opening of the aziridine ring by a nucleophile, followed by an intramolecular cyclization to form a new ring system. The regioselectivity of the initial ring-opening is a critical factor and can be controlled by the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions. frontiersin.org

Palladium-catalyzed reactions have been effectively employed in these sequences. For example, N-tosyl aziridines can react with carbon nucleophiles derived from 2-(bromoaryl)acetonitriles in a regio- and stereoselective ring-opening, followed by a palladium-catalyzed intramolecular C-N cyclization to produce substituted tetrahydroquinolines with high yields and stereoselectivity. nih.govacs.org This strategy demonstrates the power of combining aziridine chemistry with transition metal catalysis to achieve complex molecular transformations.

Domino ring-opening cyclization (DROC) reactions of activated aziridines have also been developed. For instance, the reaction of activated aziridines with certain arenes and heteroarenes, initiated by a catalytic amount of an aminium radical-cation salt, can lead to the formation of biologically significant heterocyclic scaffolds through a domino process. acs.org Furthermore, photochemical and catalytic sequences can be combined to transform simple starting materials into complex polycyclic amines in a single step, highlighting the potential for creating significant molecular complexity from readily available precursors. nih.govacs.org The choice of activating group on the aziridine nitrogen is crucial; for instance, N-sulfonyl groups are commonly used to facilitate these transformations. nih.gov

The functional group on the aziridine itself can direct the regioselectivity of the ring-opening. For example, the position of a ketone or a protected hydroxyl group on a substituent at the C2 position of the aziridine ring can dictate whether the nucleophilic attack occurs at the C2 or C3 position, leading to the formation of different-sized rings upon subsequent cyclization. frontiersin.org This highlights the intricate control that can be exerted over these reaction cascades.

Polymerization Processes of Aziridine Monomers

The polymerization of aziridine monomers is a significant area of polymer chemistry, leading to the formation of polyamines, most notably poly(ethylene imine) (PEI) and its derivatives. These polymers have a wide range of applications due to their high density of amine groups. The polymerization mechanism is highly dependent on the nature of the substituent on the aziridine nitrogen.

Cationic ring-opening polymerization (CROP) is the classical method for polymerizing unsubstituted and N-alkyl substituted aziridines. This process is typically initiated by acids or electrophiles and proceeds via an aziridinium (B1262131) ion intermediate. The polymerization of unsubstituted aziridine via CROP leads to the formation of branched poly(ethylene imine) (bPEI). nih.govresearchgate.net This branching occurs because the secondary amine groups in the growing polymer chain can act as nucleophiles, attacking the aziridinium ion and initiating new polymer chains.

The CROP of N-substituted aziridines also occurs, but it is often plagued by termination reactions. The tertiary amines within the polymer backbone can react with the propagating aziridinium species to form stable, non-strained quaternary ammonium (B1175870) salts, which halts the polymerization process. rsc.org This often results in low conversion rates for simple N-alkylated aziridines. rsc.org

Polymerization TypeMonomer TypeResulting Polymer StructureKey Features
CROP Unsubstituted AziridineBranchedHigh degree of branching due to chain transfer to polymer.
CROP N-Alkyl AziridineBranched (often low conversion)Prone to termination reactions forming quaternary ammonium salts. rsc.org

Anionic ring-opening polymerization (AROP) provides a pathway to linear poly(ethylene imine) derivatives with well-defined structures. rsc.org This method requires the aziridine nitrogen to be substituted with an electron-withdrawing "activating" group, such as a sulfonyl or a carboxyl group. nih.govrsc.org This activating group increases the acidity of the protons on the carbon atoms of the ring and facilitates nucleophilic attack, while also preventing the branching reactions seen in CROP by deactivating the nitrogen lone pair in the resulting polymer backbone. nih.govresearchgate.net

N-sulfonylated aziridines are the most extensively studied monomers for AROP, leading to the formation of polysulfonamides. rsc.orgresearchgate.net These polymers can subsequently be deprotected under specific conditions to yield linear polyamines. acs.org The polymerization is typically initiated by nucleophiles like deprotonated sulfonamides and can proceed in a living manner, allowing for control over molecular weight and the synthesis of block copolymers. rsc.orgnih.gov More recently, N-tert-butyloxycarbonyl (Boc) activated aziridines have also been polymerized via AROP, offering an alternative route to linear PEI after deprotection with acid. nih.gov

The kinetics of AROP are influenced by factors such as the monomer's activating group, the initiator, the counter-ion, the solvent, and the temperature. rsc.org For instance, the polymerization rate can be significantly affected by the polarity of the solvent, with more polar solvents like DMSO and DMF leading to faster reactions. rsc.org

Activating GroupPolymerization CharacteristicsDeprotection
SulfonylWell-studied, living polymerization possible. rsc.orgRequires specific, sometimes harsh, conditions. acs.org
tert-Butyloxycarbonyl (Boc)Allows for AROP, but polymer solubility can be a limitation. nih.govCleanly removed with trifluoroacetic acid (TFA). nih.gov

Achieving control over the polymerization of aziridines is crucial for producing polymers with specific molecular weights, low dispersity, and defined architectures. For anionic polymerization, the use of N-sulfonyl activated aziridines has enabled living polymerizations, which are a cornerstone of controlled polymer synthesis. rsc.orgacs.org This living nature allows for the synthesis of block copolymers and other complex architectures. uni-mainz.de

Organocatalysis has also emerged as a powerful tool for the controlled polymerization of activated aziridines. researchgate.net Various organic bases have been shown to effectively catalyze the ring-opening polymerization. Furthermore, reversible-deactivation radical polymerization (RDRP) techniques have been explored for monomers containing aziridine functionalities. For example, styrenic monomers bearing an N-mesyl-activated aziridine group have been successfully polymerized via reversible addition-fragmentation chain-transfer (RAFT) and nitroxide-mediated polymerization (NMP), yielding well-defined linear polymers. nih.gov In contrast, the polymerization of the corresponding non-activated aziridine monomer was uncontrolled under these conditions due to side reactions. nih.gov

The choice of activating group and polymerization technique is therefore critical for achieving control. The development of these controlled polymerization methods opens the door to a wide range of well-defined, functional polyamines with tailored properties for advanced applications. rsc.org

Continuous Flow Chemistry for Aziridine Transformations

Continuous flow chemistry, or microreactor technology, has emerged as a powerful tool for the synthesis of aziridines and their derivatives. This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. The small reactor volumes and high surface-area-to-volume ratios enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to significant improvements in safety, yield, and product quality.

For the synthesis of this compound, a plausible synthetic route is the Michael addition of aziridine to ethyl acrylate (B77674). In a batch process, this reaction can be subject to thermal runaway and side-product formation. A continuous flow setup, however, can mitigate these issues. The reactants can be pumped separately and mixed at a T-junction just before entering a heated or cooled reactor coil. This allows for rapid and efficient mixing and precise temperature control, minimizing the risk of exothermic events and enhancing selectivity.

The advantages of a continuous flow approach for aziridine synthesis are numerous. nih.govresearchgate.net Flow systems can handle potentially hazardous intermediates safely, as only small quantities are present in the reactor at any given time. researchgate.net Furthermore, telescoping reactions, where the output of one reactor is directly fed into another for a subsequent transformation, can be readily implemented. researchgate.net For instance, the in-situ formation of an aziridine followed by its reaction with an acrylate could be performed in a sequential flow system without the need for isolating the reactive intermediate. nih.gov Palladium-catalyzed C(sp³)–H activation to form aziridines has also been successfully demonstrated in a continuous-flow setup, showcasing the versatility of this technology. nih.gov

A hypothetical continuous flow process for the synthesis of this compound from aziridine and ethyl acrylate could be designed as follows:

ParameterValueRationale
Reactant 1Aziridine in a suitable solvent (e.g., acetonitrile)Dissolving the reactant facilitates pumping and mixing.
Reactant 2Ethyl acrylate (neat or in a solvent)Can be used neat if viscosity allows for efficient pumping.
Flow Rate0.1 - 1.0 mL/minAdjustable to control residence time and throughput.
Reactor Volume5 - 20 mLSmall volume enhances safety and control.
Temperature25 - 80 °CPrecise heating improves reaction rate and selectivity.
Residence Time5 - 30 minutesOptimized for complete conversion.
PressureAtmospheric to slightly elevatedCan be used to suppress boiling of low-boiling point reactants/solvents.
Expected Yield>90%Improved mixing and temperature control often lead to higher yields compared to batch.

This flow process would offer enhanced safety, better reproducibility, and easier scalability compared to traditional batch synthesis. The high-throughput nature of flow chemistry also allows for rapid optimization of reaction conditions. google.com

Green Chemistry Principles in Aziridine Synthesis and Reactions

The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of aziridines, including this compound, can greatly benefit from the application of these principles.

A conventional synthesis of this compound, for example, via the reaction of aziridine with ethyl chloroacetate, would generate salt waste and potentially use hazardous solvents. Analyzing this synthesis through the lens of green chemistry reveals several areas for improvement:

Atom Economy: The Michael addition of aziridine to ethyl acrylate is inherently more atom-economical than the substitution reaction with ethyl chloroacetate, as all atoms of the reactants are incorporated into the final product.

Safer Solvents and Auxiliaries: Many reactions involving aziridines are performed in chlorinated solvents like dichloromethane. nih.gov Replacing these with greener solvents such as ethyl acetate itself (which is considered an environmentally friendly solvent), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water, where applicable, would significantly reduce the environmental impact. nih.govfrontiersin.org Solvent-free reactions, where the reactants are mixed neat, represent an even greener alternative and have been successfully applied to the ring-opening of aziridines with amines. rsc.org

Catalysis: The use of catalysts is a cornerstone of green chemistry. While the Michael addition of aziridine to ethyl acrylate can proceed thermally, the use of a catalyst could allow for milder reaction conditions and improved selectivity. Both Lewis and Brønsted acids have been shown to catalyze the ring-opening of aziridines.

Waste Prevention: Designing syntheses that minimize waste is a primary goal of green chemistry. The atom-economical Michael addition route is superior in this regard. Furthermore, continuous flow processes can help minimize waste by improving selectivity and reducing the need for purification.

A comparison of a hypothetical conventional synthesis with a greener alternative highlights the potential improvements:

Green Chemistry MetricConventional Synthesis (Aziridine + Ethyl Chloroacetate)Greener Synthesis (Michael Addition in Flow)
Principle --
Atom EconomyLower (byproduct: HCl or a salt)High (theoretically 100%)
Solvent ChoiceOften chlorinated solvents (e.g., Dichloromethane)Greener solvents (e.g., Ethyl Acetate, 2-MeTHF) or solvent-free
Energy EfficiencyMay require heating for extended periods in batchEfficient heat transfer in flow can reduce energy consumption
Waste GenerationStoichiometric salt wasteMinimal waste, especially if no catalyst is needed
SafetyHandling of bulk reactive intermediatesSmall quantities of reactants and intermediates in the reactor at any time

By integrating principles of green chemistry with advanced manufacturing technologies like continuous flow, the synthesis of this compound and other aziridine derivatives can be made significantly more sustainable and efficient.

Computational and Theoretical Studies on Aziridine Systems

Quantum Chemical Calculations of Aziridine (B145994) Structure and Energetics

Quantum chemical calculations have been instrumental in quantifying the unique structural and energetic properties of the aziridine ring, particularly its high ring strain and the barrier to nitrogen inversion.

A key feature of the aziridine nitrogen is its significantly higher barrier to pyramidal inversion compared to acyclic amines. researchgate.net This increased barrier is a direct consequence of the substantial angle strain in the three-membered ring. scribd.com The transition state for nitrogen inversion requires a planar trigonal nitrogen geometry, which is energetically unfavorable within the constrained 60° bond angles of the aziridine ring. vaia.com

Computational studies using various levels of theory have quantified this inversion barrier. For the parent, unsubstituted aziridine, the barrier is approximately 18.9 kcal/mol, a stark contrast to the 5-6 kcal/mol typically observed for acyclic amines. researchgate.net Hartree-Fock calculations with a 6-31G* basis set have estimated the barrier to be around 80 kJ/mol (19.1 kcal/mol), compared to 23 kJ/mol (5.5 kcal/mol) for dimethylamine. vaia.com Gas-phase experimental measurements have determined the activation energy (Ea) for aziridine inversion to be 15.8 ± 0.4 kcal/mol. scilit.com This high barrier allows for the isolation of stable cis and trans invertomers in substituted aziridines. researchgate.net The nature of substituents on the nitrogen atom can further influence this barrier. scribd.comacs.org

CompoundMethodCalculated Inversion Barrier (kcal/mol)
AziridineHF/6-31G19.1
DimethylamineHF/6-31G5.5
AziridineExperiment (gas phase)15.8 ± 0.4
N-haloaziridinesN/AVaries with halogen substituent

This table presents a selection of calculated and experimental nitrogen inversion barriers for aziridine and related compounds.

The high reactivity of aziridines is largely attributed to the significant ring strain energy (RSE) inherent in the three-membered ring. acs.org This strain arises from bond angle distortion, forcing the internal bond angles to be approximately 60° instead of the ideal 109.5° for sp³-hybridized atoms. osti.gov Computational methods, such as ab initio and composite correlated molecular orbital theories (e.g., G3(MP2)), are widely used to calculate RSEs. acs.orgosti.govacs.org

The ring strain energy of the parent aziridine is estimated to be around 27 kcal/mol. acs.org This value is comparable to that of other three-membered rings like cyclopropane (B1198618) and oxirane, making aziridines valuable substrates for ring-opening reactions that release this strain. researchgate.net Computational approaches for calculating RSE often involve the use of isodesmic, homodesmotic, or hyperhomodesmotic reactions, which compare the enthalpy of the strained ring to that of suitable unstrained reference compounds. acs.orgresearchgate.net The RSE can be influenced by substituents on the ring, with computational studies showing that both the nature and position of these substituents can have a noticeable effect. osti.govrsc.org

Ring SystemRing Strain Energy (kcal/mol)
Aziridine~27
Cyclopropane~27.5
Oxirane~27.3

This table provides a comparison of the ring strain energies of aziridine and other common three-membered ring systems.

Mechanistic Elucidation of Aziridine Reactions via DFT and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods have become pivotal in unraveling the mechanisms of reactions involving aziridines. These computational tools allow for the detailed exploration of reaction pathways, the characterization of transient intermediates, and the analysis of transition states. nih.govmdpi.comrsc.org

Computational studies have been extensively applied to analyze the transition states of key aziridine reactions, such as nucleophilic ring-opening and cycloaddition reactions. nih.govmdpi.com For ring-opening reactions, DFT calculations can predict the regioselectivity by comparing the energy barriers of transition states leading to different products. acs.org For instance, in palladium-catalyzed ring-opening cross-coupling reactions, computational analysis has shown that the regioselectivity and stereospecificity are determined in the oxidative addition step. acs.org The calculations can identify the lowest energy transition state, which corresponds to the major observed product. acs.org

In the context of [3+2] cycloaddition reactions, DFT-based reactivity indices and the analysis of transition state structures help in understanding the regioselectivity. researchgate.netnih.gov These studies often reveal that the reaction proceeds through a polar mechanism where the most favorable interaction is between the most nucleophilic center of one reactant and the most electrophilic center of the other. researchgate.net The stereoselectivity of these reactions can also be rationalized by examining the relative energies of the endo and exo transition states. wikipedia.org

A significant contribution of computational chemistry to aziridine chemistry is the investigation of transient intermediates that are often difficult to detect experimentally. Key intermediates that have been studied computationally include azomethine ylides and aziridinyl radicals.

Azomethine Ylides: The thermal or photochemical ring-opening of aziridines can generate azomethine ylides, which are nitrogen-based 1,3-dipoles. wikipedia.orgrsc.org Computational studies, often at the MP2 level of theory, have been used to study the conrotatory thermal cleavage of aziridines to form these ylides. rsc.org These calculations have shown that while the parent aziridine has a high activation energy for this process, substituents can drastically lower this barrier. rsc.org Azomethine ylides are crucial intermediates in 1,3-dipolar cycloaddition reactions, and computational methods have been employed to understand their formation and subsequent reactions with dipolarophiles. acs.orgnih.gov DFT calculations have also been used to study the mechanism and diastereoselectivity of aziridination reactions promoted by sulfur ylides, where betaine (B1666868) intermediates are formed. nih.gov

Aziridinyl Radicals: The involvement of radical intermediates in aziridine reactions has also been explored computationally. For example, the titanocene-mediated radical-radical ring-opening of N-acylated aziridines has been shown through DFT studies to proceed via a concerted process. mdpi.com

Stereochemical Predictions and Origin of Selectivity

Computational methods are powerful tools for predicting and explaining the stereochemical outcomes of reactions involving aziridines. By modeling the transition states and intermediates, it is possible to understand the factors that govern stereoselectivity. wikipedia.orgnih.gov

In sulfur ylide-promoted aziridination, for example, DFT calculations have shown that the diastereoselectivity is controlled by the energy barriers in either the addition or the elimination step, depending on the nature of the ylide substituent. nih.gov The models can pinpoint the steric and electronic factors within the transition states that favor the formation of one stereoisomer over another. nih.gov

For 1,3-dipolar cycloadditions involving azomethine ylides, the stereochemistry of the resulting five-membered heterocycle is highly dependent on the geometry of the ylide intermediate. wikipedia.org The ability of azomethine ylides to retain their stereochemistry upon formation from aziridine ring-opening allows for stereospecific cycloadditions. wikipedia.org Computational studies can model the different ylide conformers and their respective cycloaddition transition states to predict the final product's stereochemistry. Furthermore, metal catalysis can be used to tune the endo/exo selectivity, a phenomenon that can be investigated and rationalized through computational modeling. wikipedia.org

Solvent Effects in Computational Modeling of Aziridine Reactivity

The chemical environment plays a crucial role in dictating the reaction pathways and rates of aziridine systems. Computational and theoretical studies heavily rely on accurately modeling the influence of the solvent to provide predictions that correlate well with experimental results. The inclusion of solvent effects in these models can range from implicit continuum models to the explicit inclusion of individual solvent molecules, each providing different levels of detail and computational cost.

Theoretical investigations have demonstrated that failing to account for solvent effects can lead to predictions that are contrary to experimental observations. For instance, in ab initio studies on the basicity of aziridine and para-substituted phenylaziridine, gas-phase calculations predicted phenylaziridine to have a greater proton affinity than aziridine. researchgate.net However, when solvent effects were incorporated into the calculations, this behavior was reversed, aligning with experimental data. researchgate.net This highlights the substantial impact of solvation on the electronic properties and reactivity of the aziridine ring.

However, for many aziridine reactions, particularly those involving significant charge separation or specific molecule-solvent interactions, the choice of solvent and the modeling method is paramount. A computational investigation into the nucleophilic substitution of haloaziridines revealed dramatic solvent effects on both reaction rates and mechanisms. nih.gov Using the MP2 level of theory, the study examined reactions in solvents of varying polarity: tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (CH3CN), and water (H2O). The calculations showed that fluoroaziridines react via an S(_N)2 mechanism in all tested solvents. In contrast, the reactions of chloro- and bromoaziridines could be directed toward different mechanistic pathways based on solvent polarity. In a nonpolar environment, an S(_N)2 mechanism is favored, while more polar solvents promote a rearrangement mechanism involving the departure of a halide ion. nih.gov

Table 1: Solvent-Dependent Reaction Pathways for Haloaziridines with Ammonia (Computational Findings)

HaloaziridineSolventPredicted Dominant Pathway
FluoroaziridineTHF, CH3CN, H2OS(_N)2
ChloroaziridineCyclohexane (nonpolar)S(_N)2
ChloroaziridineTHF, CH3CN, H2O (polar)Rearrangement (Imidoyl Halide Formation)
BromoaziridineCyclohexane (nonpolar)S(_N)2
BromoaziridineTHF, CH3CN, H2O (polar)Rearrangement (Imidoyl Halide Formation)
Data sourced from computational studies at the MP2(Full)/6-311++G(d,p)//MP2(Full)/6-31+G(d) level. nih.gov

In some cases, implicit solvent models are insufficient, and the explicit inclusion of solvent molecules is required for accurate predictions. A combined computational and experimental study on the reactivity of activated versus nonactivated 2-(bromomethyl)aziridines with sodium methoxide (B1231860) demonstrated this necessity. researcher.life DFT calculations using a supermolecule approach, which included explicit methanol (B129727) solvent molecules, were crucial for correctly describing the free energy profile. The study found that ring-opening was feasible for an activated N-tosyl-2-(bromomethyl)aziridine but not for the nonactivated N-benzyl equivalent, which instead favored direct displacement of the bromide. researcher.life This level of detail, capturing specific hydrogen bonding and other direct interactions, can be essential for understanding reaction mechanisms and selectivity in aziridine chemistry. Similarly, computational studies on the palladium-catalyzed ring-opening of aziridines have shown that explicit water molecules play a vital role in the transmetalation step of the catalytic cycle. acs.org

The choice of solvent can also directly influence reaction yields, an effect that can be modeled computationally. In the regioselective ring-opening of certain substituted aziridines, changing the solvent system from neat acetic acid to a mixture of acetone (B3395972) and water significantly improved the yield of the desired ring-opened product. frontiersin.org Computational modeling helps to rationalize these observations by examining the solubility and association between the reactant, reagent, and solvent molecules. frontiersin.org

Table 2: Overview of Computational Methods and Key Findings on Solvent Effects in Aziridine Reactivity

Study FocusComputational MethodSolvents ModeledKey FindingReference
Aziridine ProtonationAb initio (MP2)Continuum ModelReverses the order of proton affinity between aziridine and phenylaziridine compared to gas-phase, matching experimental data. researchgate.net
Nucleophilic SubstitutionMP2THF, CH3CN, H2OSolvent polarity directs the reaction mechanism for chloro- and bromoaziridines between S(_N)2 and rearrangement. nih.gov
Reactivity of 2-(Bromomethyl)aziridinesDFT (Supermolecule approach)Methanol (explicit)Explicit solvent molecules are required to correctly describe the free energy profile and predict the reaction pathway (ring-opening vs. direct displacement). researcher.life
β-EliminationDFT (PCM)Benzene, DMSOSolvation introduces energy barriers to reactions and is critical for modeling ionic coordinates, though it has a minimal impact on conformer stabilities. nih.gov
Pd-Catalyzed Ring-OpeningDFTWater (explicit)Explicit water molecules are crucial for the transmetalation step in the catalytic cycle. acs.org

Applications of Aziridine Containing Compounds in Chemical Synthesis and Materials Science

Aziridine (B145994) Derivatives as Building Blocks for Nitrogen Heterocycles

The high ring strain of aziridines (approximately 25 kcal/mol) makes them susceptible to ring-opening and ring-expansion reactions, providing access to a variety of larger nitrogen heterocycles. baranlab.org

Synthesis of Pyrrolidines and Piperidines

While direct conversion of 2-(Aziridin-1-yl)ethyl acetate (B1210297) to pyrrolidines and piperidines is not prominently documented, the chemical principles governing the transformation of substituted aziridines into these larger rings are well-established. These reactions often involve the intramolecular rearrangement of an aziridine derivative, where a side chain participates in the expansion of the three-membered ring.

For instance, a common strategy involves the ring expansion of vinyl aziridines. The copper-catalyzed ring expansion of chiral vinyl aziridines provides a stereospecific route to 3-pyrrolines, which can be subsequently reduced to the corresponding pyrrolidines. nih.gov This method allows for controlled access to either cis- or trans-2,5-disubstituted pyrrolines depending on the geometry of the starting vinyl aziridine. nih.gov

Another relevant transformation is the ring expansion of aziridines bearing a hydroxyethyl (B10761427) substituent. Research has shown that 2-(2-hydroxyethyl)-3-methylaziridines can undergo a ring expansion to form 3-bromopyrrolidines through the formation of a bicyclic aziridinium (B1262131) salt intermediate. nih.gov This intermediate is then opened by a nucleophile (e.g., a bromide ion) to yield the pyrrolidine (B122466) ring. Subsequent displacement of the bromide allows for the introduction of other functional groups, such as an amino group, leading to the synthesis of complex pyrrolidines like the antipsychotic drug emonapride. nih.gov

Based on these precedents, a hypothetical pathway for converting 2-(Aziridin-1-yl)ethyl acetate to a pyrrolidine derivative could be envisioned. This would likely involve an initial transformation of the acetate group, for example, by reduction to a hydroxyl group, to generate a reactive intermediate analogous to those successfully used in documented ring-expansion protocols.

Table 1: Examples of Aziridine Ring Expansions to Pyrrolidine Derivatives

Starting Aziridine Type Catalyst/Reagent Product Type Reference
N-Tosyl Vinyl Aziridines Cu(hfacac)₂ 3-Pyrrolines nih.gov

Formation of Fused Heterocyclic Systems (e.g., Isochromanones, Isoquinolines)

Aziridine derivatives are effective precursors for constructing fused heterocyclic systems. A notable example is the ytterbium(III) triflate (Yb(OTf)₃)-catalyzed tandem reaction of aziridinyl ketones. This process involves the ring-opening of the aziridine followed by a Friedel-Crafts cyclization to yield isoquinolines in reasonable yields. researchgate.net The reaction proceeds under mild conditions and demonstrates the utility of aziridinyl moieties as building blocks for complex chemical structures. researchgate.net A similar strategy using oxiranyl ketones under the same catalytic conditions leads to the formation of isochromanones. researchgate.net

Role of Aziridines as Protecting and Directing Groups in Organic Synthesis

In organic synthesis, aziridines are typically classified based on the substituent on the nitrogen atom. Aziridines with electron-withdrawing groups (e.g., tosyl, acyl) are termed "activated," while those with N-H or N-alkyl substituents are "non-activated." baranlab.orgnih.gov The compound this compound falls into the non-activated category.

The N-substituent dramatically influences the reactivity of the aziridine ring. Activated aziridines are generally more susceptible to ring-opening by nucleophiles. The activating group, however, often requires harsh conditions for its removal, which can lead to undesired side reactions and material loss. nih.govnih.gov This makes the direct synthesis of non-activated aziridines a more desirable approach for many applications. nih.gov

While the N-substituent on an activated aziridine can direct the stereochemical outcome of subsequent reactions, there is limited evidence to suggest that the N-(2-acetoxyethyl) group of the title compound functions as a conventional protecting or directing group. Protecting groups are, by definition, readily installed and removed under specific, non-destructive conditions. The N-alkyl bond in this compound is generally stable. In some specific, highly sensitive molecular frameworks like aziridinomitosenes, hindered N-silyl groups have been employed to protect the otherwise labile N-H aziridine moiety during synthesis. nih.gov However, this involves protecting the aziridine itself, rather than using the aziridine to protect another functional group.

Development of Polymeric Materials from Aziridine Monomers

The ring-opening polymerization of aziridine monomers is a key method for producing various polyamines, which have found numerous applications in materials science.

Synthesis of Linear and Branched Polyamines

The polymerization of aziridine and its derivatives can proceed through different mechanisms, primarily cationic ring-opening polymerization (CROP), to produce polyethylenimine (PEI). The direct polymerization of aziridine typically leads to hyperbranched PEI. researchgate.net

Linear polyamines can be synthesized through the polymerization of N-substituted aziridines or, more commonly, through the CROP of 2-substituted-2-oxazolines, which are structural isomers of N-acylated aziridines. For example, the polymerization of 2-ethyl-2-oxazoline (B78409) (EtOx) is a well-controlled process that yields poly(2-ethyl-2-oxazoline) (PEtOx), a linear polymer. rsc.org Subsequent hydrolysis of the amide side chains of PEtOx yields linear PEI.

Following this logic, this compound could hypothetically serve as a monomer in a CROP process. The resulting polymer, poly(this compound), could then be subjected to hydrolysis to cleave the ester groups, yielding a functionalized polyamine with pendant hydroxyethyl groups.

Applications in Material Science (e.g., CO2 Adsorption, Chelation, Materials Templating, Coatings)

Polymers derived from aziridine monomers, particularly polyamines like PEI, are of significant interest in materials science due to the high density of nitrogen atoms. These polymers have applications in:

CO₂ Adsorption: The amine groups in polyamines can reversibly capture carbon dioxide, making them promising materials for carbon capture technologies. researchgate.net

Chelation: The lone pairs on the nitrogen atoms make polyamines effective chelating agents for various metal ions. researchgate.net

Materials Templating: Polyamines can act as templates for the synthesis of structured inorganic materials. researchgate.net

Coatings: Polymers derived from related monomers, such as poly(2-ethyl-2-oxazoline), are used in the formulation of specialized coatings. For instance, PEtOx has been explored as a carrier in amorphous solid dispersions for drug delivery and in nanocomposite coatings for the conservation of artworks. nih.govresearchgate.net The use of ethyl acetate as a green solvent for the synthesis of PEtOx further enhances its applicability in regulated fields. rsc.org

A polymer derived from this compound would be expected to exhibit similar properties, making it a candidate for applications in coatings, chelation, and potentially as a functional material for environmental applications.

Functionalization of Complex Architectures via Aziridine Chemistry

The high reactivity of the aziridine ring makes it an excellent candidate for the functionalization and modification of complex molecular structures, including polymers and biomolecules. The ring-opening of aziridines can be initiated by a variety of nucleophiles, leading to the formation of stable covalent bonds and the introduction of new functionalities. mdpi.com

The general mechanism for the nucleophilic ring-opening of an N-unsubstituted aziridine, such as this compound, typically proceeds via an SN2 pathway. Under acidic conditions, the nitrogen atom is protonated, activating the ring and facilitating attack by even weak nucleophiles at one of the ring carbons. In the case of this compound, this would result in the formation of a secondary amine, with the ethyl acetate tail appended to the nitrogen atom. This reactivity allows for the grafting of these molecules onto surfaces or polymer chains containing nucleophilic groups.

For instance, surfaces rich in hydroxyl or amine groups can be modified by treatment with aziridine-containing compounds. The nucleophilic groups on the surface attack the aziridine ring, leading to its opening and the covalent attachment of the aziridine-derived moiety. This process can be used to alter the surface properties, for example, by introducing the ethyl acetate group, which can then be further modified. The ester can be hydrolyzed to a carboxylic acid, providing a handle for further conjugation, or it can be used to tune the hydrophilicity of the surface.

In polymer chemistry, aziridines can be used as cross-linking agents or as monomers in ring-opening polymerization. wikipedia.org The bifunctional nature of this compound, with its reactive aziridine ring and ester group, allows for its potential use in creating functional polymer networks. The aziridine can react with functionalities on polymer backbones to form cross-links, while the ester group remains available for subsequent chemical transformations.

Table 1: Potential Nucleophilic Ring-Opening Reactions of this compound
NucleophileProduct Structure after Ring-OpeningPotential Application
Water (Hydrolysis)2-((2-hydroxyethyl)amino)ethyl acetateIntroduction of hydroxyl and secondary amine groups
Ammonia2-((2-aminoethyl)amino)ethyl acetateIntroduction of primary and secondary amine groups
Thiol (e.g., R-SH)2-((2-(R-thio)ethyl)amino)ethyl acetateFormation of thioether linkages
Carboxylic Acid (R-COOH)2-((2-(R-COO)ethyl)amino)ethyl acetateEster formation via ring-opening

Design of Chemical Reagents and Probes based on Aziridine Reactivity

The electrophilic nature of the activated aziridine ring makes it a valuable component in the design of chemical reagents and probes for biological and chemical systems. researchgate.net The ability of aziridines to react with a wide range of nucleophiles, including those found in biological macromolecules like DNA and proteins, has led to their incorporation into various molecular tools. nih.gov

Aziridine-containing compounds can be designed as affinity-based probes to label and identify specific proteins. The core of such a probe would consist of a ligand that binds to the target protein, a linker, and a reactive aziridine group. Upon binding of the ligand to the protein, the aziridine ring is brought into close proximity with nucleophilic amino acid residues (e.g., cysteine, lysine, histidine) on the protein surface. This proximity facilitates a covalent reaction, permanently attaching the probe to the protein. The ethyl acetate portion of this compound could serve as a simple linker or be modified to incorporate a reporter group, such as a fluorophore or a biotin (B1667282) tag, for subsequent detection and analysis.

Furthermore, the reactivity of the aziridine ring can be tuned by the substituent on the nitrogen atom. While this compound is an N-unsubstituted aziridine, it can be readily acylated or sulfonated to form N-acyl or N-sulfonyl aziridines. These "activated" aziridines are even more reactive towards nucleophilic attack and can be designed as potent and selective alkylating agents. utoronto.caacs.org For example, an N-acyl derivative of this compound could be synthesized to create a more reactive probe.

The development of such probes is crucial for studying protein function, identifying drug targets, and understanding disease mechanisms. The versatility of aziridine chemistry allows for the creation of a diverse range of reagents with tailored reactivity and specificity.

Table 2: Key Reactive Features of Aziridines for Probe Design
FeatureDescriptionRelevance to this compound
Electrophilic Ring Carbons The carbon atoms of the aziridine ring are susceptible to nucleophilic attack, especially upon protonation or N-activation.This is the primary mode of reactivity for covalent labeling.
Tunable Reactivity The reactivity of the aziridine can be modified by the substituent on the nitrogen atom.The N-H bond can be functionalized to create more reactive N-acyl or N-sulfonyl derivatives.
Stereospecific Reactions Ring-opening reactions often proceed with a high degree of stereospecificity.Allows for the design of probes that can react in a specific orientation within a binding site.
Bifunctionality The presence of the ethyl acetate group provides a secondary site for modification.The ester can be hydrolyzed or reacted with other functional groups to attach reporters or other moieties.

Q & A

Q. How can researchers address discrepancies between theoretical and experimental dipole moments in this compound?

  • Methodological Answer : Discrepancies arise from conformational flexibility of the aziridine-ester linkage. Use DFT calculations (B3LYP/6-311++G(d,p)) to model equilibrium geometries and compare computed dipole moments with experimental values from dielectric constant measurements. Solvent effects (e.g., PCM models for EtOAc) must be included to account for polarization differences .

Q. What strategies optimize reaction pathways for introducing aziridine rings into ester frameworks while minimizing side reactions?

  • Methodological Answer :
  • Catalysis : Lewis acids (e.g., ZnCl2_2) stabilize transition states during aziridine ring formation, reducing dimerization byproducts .
  • Protecting Groups : Temporarily protect the ester carbonyl with tert-butyl groups to prevent nucleophilic attack on the aziridine nitrogen .
  • Kinetic Control : Lower reaction temperatures (0–25°C) and dropwise addition of reagents suppress exothermic side reactions .

Q. How to resolve contradictory crystallographic data regarding aziridine ring conformation in different polymorphs?

  • Methodological Answer : Use SHELXL for refinement with high-resolution (<1.0 Å) X-ray data to resolve torsional ambiguities. Multi-conformer models and Hirshfeld surface analysis differentiate between static disorder and dynamic ring puckering. Complementary Raman spectroscopy (500–800 cm1^{-1}) identifies vibrational modes correlated with ring strain .

Q. What computational methods predict the redox behavior of this compound in biological systems?

  • Methodological Answer : Combine QM/MM simulations (e.g., Gaussian/Amber) to model electron transfer pathways. Calculate reduction potentials using the Nernst equation and compare with experimental cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference). Focus on the aziridine ring’s lone pair electrons, which act as redox-active sites in enzymatic environments .

Q. How to design controlled release systems using the hydrolytic susceptibility of the ester group?

  • Methodological Answer : Hydrolysis kinetics (pH 7.4 PBS buffer, 37°C) determine release profiles. Derive rate constants (kobsk_{obs}) via UV-Vis monitoring of acetate liberation. For sustained release, encapsulate the compound in PLGA nanoparticles (emulsification-solvent evaporation method) to modulate diffusion barriers .

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